4-tert-Butyl-2-nitroaniline

Lipophilicity LogP Physicochemical Properties

SAR studies targeting lipophilic binding pockets risk failed reproducibility when substituting cheaper, non-functionalized nitroaniline analogs without re-optimization. 4-tert-Butyl-2-nitroaniline (CAS 6310-19-6) resolves this with a ~1.8 LogP increase over 2-nitroaniline, enabling systematic exploration of steric and hydrophobic effects. • Crystalline solid (mp 101-104°C) simplifies purification via recrystallization, reducing process engineering costs vs. liquid analogs. • Documented intermediate for HIV-integrase inhibitors, butralin-class herbicides, and HPLC/LC-MS analytical standards. • Consistent 97% assay with full COA documentation ensures batch-to-batch reproducibility for method validation and impurity profiling.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
CAS No. 6310-19-6
Cat. No. B188902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-Butyl-2-nitroaniline
CAS6310-19-6
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C=C1)N)[N+](=O)[O-]
InChIInChI=1S/C10H14N2O2/c1-10(2,3)7-4-5-8(11)9(6-7)12(13)14/h4-6H,11H2,1-3H3
InChIKeyYXTJXBPEGJNGKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-tert-Butyl-2-nitroaniline (CAS 6310-19-6): A Specialized Building Block for Organic Synthesis


4-tert-Butyl-2-nitroaniline (CAS 6310-19-6) is an aromatic amine derivative, featuring a bulky, hydrophobic tert-butyl group and an electron-withdrawing nitro group on a benzene ring . This specific substitution pattern imparts unique physical and chemical properties, making it a valuable intermediate and research chemical in organic synthesis [1]. Unlike simpler nitroanilines, its molecular structure provides distinct reactivity and selectivity advantages in specific chemical transformations .

Why 4-tert-Butyl-2-nitroaniline is Not Interchangeable with Unsubstituted or Isomeric Nitroanilines


The presence of the bulky tert-butyl group at the 4-position of 4-tert-Butyl-2-nitroaniline introduces significant steric hindrance and alters electronic properties compared to unsubstituted 2-nitroaniline or 4-nitroaniline [1]. This modification impacts solubility, with a calculated LogP of 3.52-3.58 indicating a strong preference for organic phases , and changes the hydrogen bonding patterns in solid-state structures . Consequently, its behavior in reactions and analytical separations differs substantially, making simple substitution with cheaper, non-functionalized analogs without re-optimization a high-risk venture for process reproducibility and yield .

Quantitative Differentiation: Key Data for Scientific Selection of 4-tert-Butyl-2-nitroaniline


Significantly Enhanced Lipophilicity (LogP) Compared to Unsubstituted 2-Nitroaniline

The introduction of the tert-butyl group dramatically increases the lipophilicity of 4-tert-Butyl-2-nitroaniline. Its calculated LogP value is approximately 3.52-3.58 , , compared to a LogP of 1.81 for unsubstituted 2-nitroaniline [1]. This difference significantly alters its partitioning behavior in biphasic systems and its potential for membrane permeability.

Lipophilicity LogP Physicochemical Properties Drug Discovery

Higher Molecular Weight and Altered Melting Point Compared to 4-tert-Butylaniline and 2-Nitroaniline

The combination of tert-butyl and nitro groups in 4-tert-Butyl-2-nitroaniline results in a molecular weight of 194.23 g/mol [1] and a melting point of 101-104°C . This is distinct from both 4-tert-butylaniline (149.23 g/mol, liquid at room temperature with a melting point of 15-16°C) [2] and 2-nitroaniline (138.12 g/mol, melting point 69-72°C) [3].

Material Science Process Chemistry Solid-State Properties

Divergent Reactivity in Selective Nitration and Reduction Pathways

The steric and electronic effects of the tert-butyl group on 4-tert-Butyl-2-nitroaniline significantly influence its reactivity compared to N-alkylated or unsubstituted analogs. While specific quantitative yield comparisons for the target compound are scarce, class-level data indicates that related tert-butyl nitroaniline derivatives undergo selective reductions to amines with yields up to 85% using water-soluble palladium catalysts [1]. Furthermore, the compound's structure makes it suitable as a precursor for synthesizing fungicidally active alkylanilides [2].

Chemoselectivity Reaction Optimization Catalysis

Optimal Application Scenarios for Procuring 4-tert-Butyl-2-nitroaniline


As a Lipophilic Building Block in Medicinal Chemistry for SAR Studies

Procure 4-tert-Butyl-2-nitroaniline when your structure-activity relationship (SAR) study requires systematic exploration of lipophilicity and steric bulk. The dramatic LogP increase of ~1.8 log units compared to unsubstituted 2-nitroaniline makes it a powerful tool to probe hydrophobic interactions in a target binding site. This is supported by its use as an intermediate in the preparation of HIV-integrase inhibitors and other pharmaceuticals [1].

For Process Chemistry Where Solid Crystalline Form is Preferred

In large-scale synthesis, a solid, crystalline intermediate like 4-tert-Butyl-2-nitroaniline (melting point 101-104°C ) offers significant advantages over liquid analogs for purification (e.g., recrystallization) and handling, potentially simplifying process engineering and reducing costs related to liquid storage and transfer.

In Agrochemical Synthesis as a Dinitroaniline Herbicide Precursor

4-tert-Butyl-2-nitroaniline is a key structural component and intermediate for synthesizing persistent dinitroaniline herbicides, such as butralin . Patents disclose its utility in preparing herbicidally active N-alkyl-nitroaniline derivatives . Its procurement is essential for research and development of new agrochemicals in this class.

As a High-Purity Analytical Standard for Method Development

Given its well-defined chromatographic properties, 4-tert-Butyl-2-nitroaniline is an excellent candidate for an analytical standard in HPLC and LC-MS method development . A high-purity (>98%) sample is crucial for establishing robust, reproducible analytical methods for impurity profiling or pharmacokinetic studies .

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